[4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid is a compound with the molecular formula C10H24O8S2 and a molecular weight of 336.423 g/mol . This compound is a derivative of cyclohexane, functionalized with hydroxymethyl and methanesulfonic acid groups. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid typically involves the reaction of trans-1,4-cyclohexanedimethanol with methanesulfonyl chloride . The reaction conditions include:
Solvent: Dichloromethane
Temperature: Room temperature
Catalyst: Triethylamine
The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Reactants: Trans-1,4-cyclohexanedimethanol and methanesulfonyl chloride
Temperature: Controlled to optimize yield and purity
Analyse Chemischer Reaktionen
Types of Reactions
[4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form cyclohexylmethanol derivatives.
Substitution: The methanesulfonic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid
Reduction: Cyclohexylmethanol
Substitution: Various substituted cyclohexyl derivatives
Wissenschaftliche Forschungsanwendungen
[4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid involves its interaction with molecular targets and pathways within cells. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity. The methanesulfonic acid group can act as a strong acid, influencing the compound’s solubility and reactivity in various environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylmethanol: A simpler derivative of cyclohexane with a hydroxymethyl group.
Methylcyclohexane: A saturated hydrocarbon with a methyl group attached to the cyclohexane ring.
Uniqueness
[4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid is unique due to the presence of both hydroxymethyl and methanesulfonic acid groups, which confer distinct chemical properties and reactivity compared to similar compounds. This dual functionality makes it valuable in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
115506-09-7 |
---|---|
Molekularformel |
C10H24O8S2 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
[4-(hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid |
InChI |
InChI=1S/C8H16O2.2CH4O3S/c9-5-7-1-2-8(6-10)4-3-7;2*1-5(2,3)4/h7-10H,1-6H2;2*1H3,(H,2,3,4) |
InChI-Schlüssel |
ISOGFKIURUGNJT-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CC(CCC1CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.